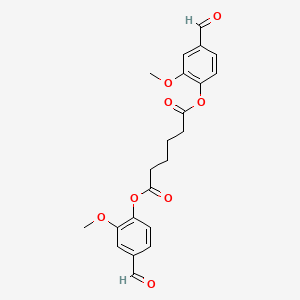
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is a chemical compound known for its unique properties and applications. It is also referred to as N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide. This compound is notable for its ability to chelate heavy metals, making it useful in various fields, including environmental science and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or thiols.
科学研究应用
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for heavy metals in analytical chemistry.
Biology: Employed in studies involving metal ion homeostasis and detoxification.
Medicine: Investigated for its potential in treating heavy metal poisoning due to its chelating properties.
Industry: Utilized in the purification of industrial effluents containing heavy metals.
作用机制
The mechanism of action of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to metal ions, forming chelates that can be easily removed from the system. This mechanism is particularly effective in detoxifying heavy metals such as mercury, lead, and cadmium .
相似化合物的比较
Similar Compounds
N,N′-bis(2-mercaptoethyl)isophthalamide: Similar structure but different functional groups.
Uniqueness
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is unique due to its dual thiol groups, which provide strong binding affinity for heavy metals. This makes it more effective in chelation compared to other similar compounds .
属性
CAS 编号 |
188593-64-8 |
|---|---|
分子式 |
C12H14O4S2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
bis(2-sulfanylethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4S2/c13-11(15-4-6-17)9-2-1-3-10(8-9)12(14)16-5-7-18/h1-3,8,17-18H,4-7H2 |
InChI 键 |
OXKUOWHDARPANL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)OCCS)C(=O)OCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
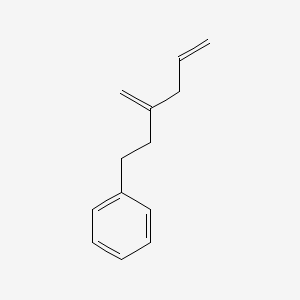
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
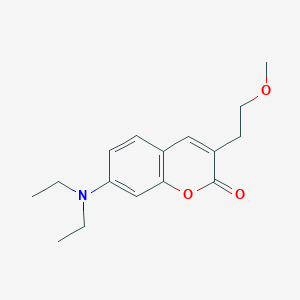
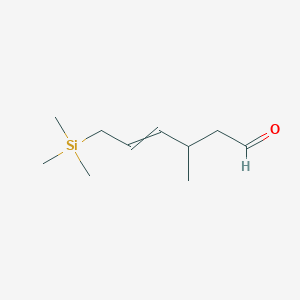
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
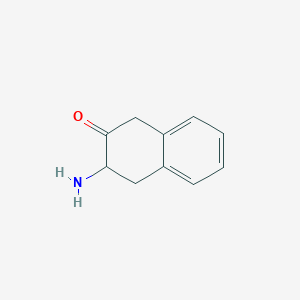
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
